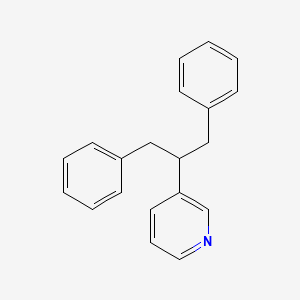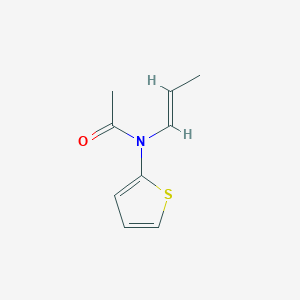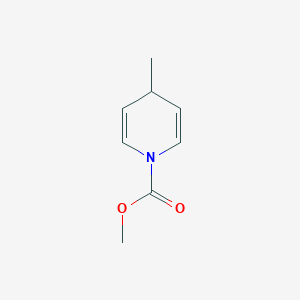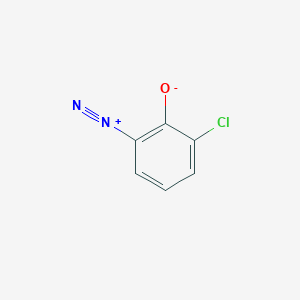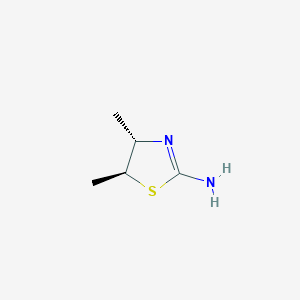
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its specific stereochemistry, indicated by the (4S,5S) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-haloketones with thiourea: This method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
Condensation reactions: Condensation of β-ketoesters with thioamides can also lead to the formation of thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substituents: Halogens, alkyl groups, or aryl groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: A simple derivative with an amino group at the 2-position.
4,5-Dimethylthiazole: A similar compound with methyl groups at the 4 and 5 positions.
Uniqueness
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is unique due to its specific stereochemistry and the presence of both amino and methyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C5H10N2S |
|---|---|
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3,(H2,6,7)/t3-,4-/m0/s1 |
InChI-Schlüssel |
UFIVPTJXTHOMKS-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](SC(=N1)N)C |
Kanonische SMILES |
CC1C(SC(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
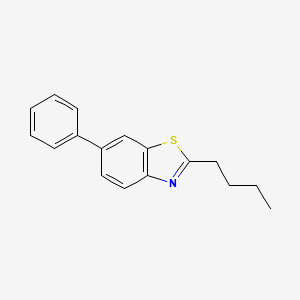
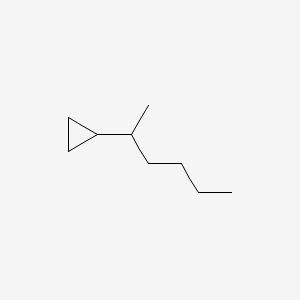
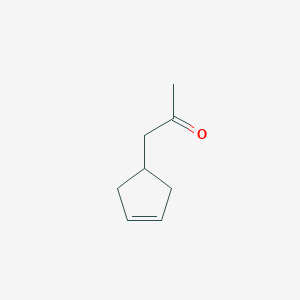
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
